2-(4-Methyl-1,3-thiazol-2-yl)pyridine

説明

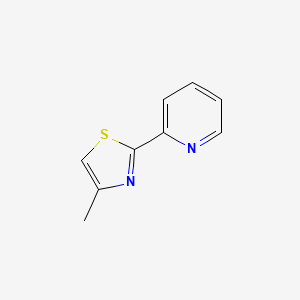

2-(4-Methyl-1,3-thiazol-2-yl)pyridine (IUPAC name: 2-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂S and a molar mass of 190.26 g/mol . Its structure features a pyridine ring linked via a methylene bridge to a 4-methyl-substituted 1,3-thiazole ring.

特性

IUPAC Name |

4-methyl-2-pyridin-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-7-6-12-9(11-7)8-4-2-3-5-10-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEWUNYAQBBSPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301250 | |

| Record name | 2-(4-Methyl-2-thiazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14384-69-1 | |

| Record name | 2-(4-Methyl-2-thiazolyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14384-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methyl-2-thiazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)pyridine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the reaction of α-halo ketones with thiourea or thioamides under acidic or basic conditions. For instance, 4-methyl-2-bromoacetylpyridine can react with thiourea in the presence of a base like sodium hydroxide to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often employ catalysts and optimized reaction conditions to ensure high purity and scalability .

化学反応の分析

Types of Reactions

2-(4-Methyl-1,3-thiazol-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Bromine, chlorine, sodium hydroxide

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced thiazole derivatives

Substitution: Halogenated thiazole derivatives

科学的研究の応用

2-(4-Methyl-1,3-thiazol-2-yl)pyridine has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)pyridine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound can interfere with cellular signaling pathways, contributing to its potential anticancer properties .

類似化合物との比較

2-[(1Z)-[2-(4-Methyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]methyl]pyridine

- Structure : A hydrazone derivative of 2-(4-methyl-1,3-thiazol-2-yl)pyridine, formed by condensation of the thiazole hydrazine with a pyridine aldehyde.

- Molecular Formula : C₁₀H₁₀N₄S.

- Biological Activity : Exhibits antifungal properties with a minimum inhibitory concentration (MIC) of 8 μg/mL against Cryptococcus neoformans and 16 μg/mL against Candida albicans .

- Key Difference : The hydrazone functional group enhances antifungal efficacy compared to the parent compound.

| Property | This compound | 2-[(1Z)-Hydrazone Derivative] |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂S | C₁₀H₁₀N₄S |

| Molecular Weight (g/mol) | 190.26 | 218.28 |

| Antifungal MIC (μg/mL) | Not reported | 8–16 |

3-(4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl)pyridine

- Structure : Substituted with a 4-(methylsulfonyl)phenyl group on the thiazole ring instead of a methyl group.

- Molecular Formula : C₁₅H₁₂N₂O₂S₂.

- Molar Mass : 316.4 g/mol .

- Key Difference : The sulfonyl group increases polarity and may influence receptor-binding affinity.

| Property | This compound | 3-(4-Methylsulfonylphenyl Derivative) |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂S | C₁₅H₁₂N₂O₂S₂ |

| Molecular Weight (g/mol) | 190.26 | 316.4 |

| Functional Group | 4-Methyl-thiazole | 4-Methylsulfonylphenyl-thiazole |

4-(Trifluoromethyl)-1,3-thiazol-2-yl Derivatives

- Structure : The 4-methyl group on the thiazole is replaced with a trifluoromethyl (-CF₃) group.

- Relevance: Trifluoromethyl groups are known to enhance metabolic stability and lipophilicity .

- Example Compound : 2-(4-Trifluoromethyl-1,3-thiazol-2-yl)pyridine.

- Key Difference : Improved pharmacokinetic properties due to fluorine’s electronegativity.

6-Chloro-N-[2-(4-Methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide

- Structure : A pyridine-3-carboxamide linked to a butyl-thiazole moiety.

- Molecular Formula : C₁₄H₁₇ClN₄OS.

生物活性

2-(4-Methyl-1,3-thiazol-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, including antimicrobial, anticancer, and neuropharmacological activities, supported by data tables and relevant research findings.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a thiazole moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values for this compound against several pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Candida albicans | 8 | |

| Pseudomonas aeruginosa | 32 |

The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungi. Its efficacy can be attributed to the thiazole ring, which is known for its role in disrupting microbial cell membranes.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. A notable study reported the cytotoxic effects of thiazole derivatives on cancer cells, with results shown in Table 2.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | |

| MCF-7 (breast cancer) | 7.5 | |

| A549 (lung cancer) | 6.0 |

The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase. Compounds similar to this compound have shown to inhibit key protein kinases involved in cancer progression, such as EGFR and VEGFR-2 .

Neuropharmacological Effects

Thiazole derivatives have also been studied for their modulatory effects on neurotransmitter receptors. Research indicates that these compounds can influence AMPA receptor activity, which is crucial for synaptic transmission and plasticity in the brain.

In a recent study assessing the effects on GluA2 AMPA receptors, it was found that certain thiazole derivatives significantly altered receptor kinetics, leading to increased deactivation rates and reduced desensitization . This suggests potential applications in treating neurological disorders.

Case Studies

- Antimicrobial Efficacy : In a comparative study of various thiazole derivatives, this compound exhibited superior antimicrobial activity against multi-drug resistant strains of bacteria .

- Cytotoxicity in Cancer Research : A detailed investigation into the cytotoxic effects of this compound revealed that it significantly reduced cell viability in multiple cancer cell lines compared to standard chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-methyl-1,3-thiazol-2-yl)pyridine and its derivatives?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-cyanothioacetamide with α-haloketones, as demonstrated in the synthesis of related thiazole derivatives. For example, 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile was prepared using 2-cyanothioacetamide and 1-chloroacetone in 54% yield under reflux conditions . Alternatively, click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition, have been employed to functionalize thiazole-pyridine hybrids, enabling precise control over substituent placement .

Q. How is the structural characterization of thiazole-pyridine hybrids performed?

- Methodological Answer : X-ray crystallography (e.g., using SHELX software ) is critical for determining molecular geometry. For instance, a tungsten(II) complex containing a bis(4-methyl-1,3-thiazol-2-yl)methane ligand was structurally resolved, revealing a distorted pentagonal-bipyramidal coordination geometry . Spectroscopic techniques (e.g., / NMR, IR) are used to confirm functional groups, while elemental analysis validates purity .

Advanced Research Questions

Q. What experimental design challenges arise in crystallizing thiazole-containing metal complexes?

- Methodological Answer : Thiazole ligands often exhibit weak intermolecular interactions (e.g., C–H⋯O hydrogen bonds), complicating crystal growth. In the case of tungsten(II) complexes, slow diffusion of hexane into a dichloromethane solution was required to obtain diffraction-quality crystals. SHELXL refinement parameters, such as anisotropic displacement factors, must be carefully optimized to resolve disorder in flexible thiazole rings .

Q. How do structural modifications of this compound influence biological activity?

- Methodological Answer : Substituent effects can be systematically studied via structure-activity relationship (SAR) analysis. For example, replacing the pyridine ring with a benzofuran moiety in the KCC2 inhibitor N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide reduced hERG channel inhibition while maintaining potency (IC = 560 nM) . Computational docking studies (e.g., AutoDock Vina) help predict binding modes to targets like kinases or viral proteases .

Q. How can contradictions in spectroscopic data for thiazole derivatives be resolved?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from tautomerism or solvent effects. For example, thiazole NH protons can exchange rapidly in DMSO-, broadening signals. Using low-temperature NMR or alternative solvents (e.g., CDCl) mitigates this. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Methodological Insights

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。